Thiophene, 2-(selenophene-2-yl)-
Description
Contextualization within Chalcogenophene Chemistry
Thiophene (B33073) and selenophene (B38918) are five-membered aromatic heterocyclic compounds containing a sulfur or selenium atom, respectively, as the heteroatom. wikipedia.orgwikipedia.org They belong to a broader class of compounds known as chalcogenophenes, which are five-membered aromatic rings containing a Group 16 element (oxygen, sulfur, selenium, tellurium). rsc.org These building blocks are fundamental to the field of π-conjugated polymers. rsc.org
Thiophene, discovered in 1882, is a well-established component in organic semiconductors. wikipedia.orgresearchgate.net Selenophene, its selenium analog, shares many structural and chemical similarities. wikipedia.orgnih.gov Both molecules are planar and aromatic. wikipedia.orgwikipedia.org However, the difference in the heteroatom—sulfur versus selenium—leads to subtle yet significant variations in their electronic and physical properties. For instance, selenophene exhibits a stronger electron-donating ability and lower aromaticity compared to thiophene. mdpi.com This distinction in electronegativity and polarizability between sulfur and selenium atoms is a key factor that researchers leverage to fine-tune the properties of materials.
Table 1: Comparison of Thiophene and Selenophene Properties
| Property | Thiophene | Selenophene |
| Chemical Formula | C₄H₄S | C₄H₄Se |
| Molar Mass | 84.14 g/mol | 131.047 g/mol wikipedia.org |
| Boiling Point | 84 °C | 110 °C wikipedia.org |
| Aromaticity | Higher | Lower mdpi.com |
| Electron Donating Ability | Weaker | Stronger mdpi.com |
Significance of Thiophene-Selenophene Architectures in Organic Electronics
The strategic combination of thiophene and selenophene units into a single molecular framework, as seen in Thiophene, 2-(selenophene-2-yl)-, gives rise to materials with tailored optoelectronic properties. This molecular engineering is particularly significant for organic electronics, a field that relies on carbon-based materials for applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov
The inclusion of selenium atoms into thiophene-based conjugated systems has several beneficial effects:
Reduced Band Gap: Selenophene's stronger electron-donating character and the increased polarizability of selenium help to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com This is advantageous for organic solar cells, as it allows the material to absorb a broader range of the solar spectrum. mdpi.com
Enhanced Intermolecular Interactions: The larger size of the selenium atom can lead to stronger intermolecular Se-Se or Se-S interactions, which can promote more ordered molecular packing in the solid state. nih.gov This improved organization is crucial for efficient charge transport in organic transistors. researchgate.net
Tunable Electronic Properties: By varying the ratio and arrangement of thiophene and selenophene units in copolymers, researchers can precisely control the electronic properties of the resulting materials. rsc.org This tunability is essential for optimizing the performance of various electronic devices.
The deliberate design of these hybrid architectures allows for a fine-tuning of the material's properties that is not achievable with homopolymers of either thiophene or selenophene alone. researchgate.net
Historical Development of Thiophene- and Selenophene-Based Conjugated Systems
The journey of thiophene- and selenophene-based materials began with the discovery of thiophene in 1882. wikipedia.org However, it was the discovery of conducting polymers in the latter half of the 20th century that truly ignited interest in these heterocycles for materials science applications. Polythiophenes, in particular, became a model system for studying the structure-property relationships in conjugated polymers. rsc.org
The synthesis of selenophene was first reliably reported in 1927. wikipedia.org For a considerable time, research into selenophene-containing materials lagged behind that of their thiophene counterparts, partly due to the more challenging synthesis of selenophene monomers. nih.govrsc.org
In recent decades, advancements in synthetic methodologies, such as cross-coupling reactions, have made a wider variety of thiophene- and selenophene-containing molecules and polymers more accessible. rsc.org This has led to a surge in research exploring the benefits of combining these two heterocycles. The development of fused thiophene-selenophene systems and complex helicenes further showcases the sophisticated molecular architectures that are now possible, pushing the boundaries of materials science. nih.gov The ability to create well-defined homopolymers and copolymers of both has been greatly enhanced by polymerization techniques like Kumada, Suzuki-Miyaura, and direct arylation polymerizations. rsc.org
Properties
CAS No. |
119507-82-3 |
|---|---|
Molecular Formula |
C8H6SSe |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
2-selenophen-2-ylthiophene |
InChI |
InChI=1S/C8H6SSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H |
InChI Key |
FTENZJICRUNKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C[Se]2 |
Origin of Product |
United States |
Polymerization Strategies and Conjugated Polymer Systems Incorporating Thiophene, 2 Selenophene 2 Yl
Design Principles for Thiophene (B33073)/Selenophene-Bridged Copolymers
The design of copolymers featuring thiophene and selenophene (B38918) hinges on the distinct electronic characteristics of sulfur and selenium. Replacing thiophene with selenophene in a polymer backbone generally leads to a lower electronic bandgap and deeper Lowest Unoccupied Molecular Orbital (LUMO) levels. psu.edu This is attributed to the larger and more polarizable nature of selenium, which facilitates better π-orbital overlap along the polymer chain, thereby stabilizing the LUMO. qu.edu.qa
A key strategy in copolymer design is the creation of 'blocky' donor-acceptor (D-A) polymers. rsc.orgrsc.org In these systems, incorporating selenophene into a donor-acceptor framework, such as one containing benzodithiophene (BDT) and thienothiophene (TT), can enhance molecular ordering without significantly altering the optical properties of the parent polymers. rsc.orgrsc.org This approach allows for the tuning of polymer crystallinity and solid-state morphology, which are crucial for applications in polymer electronics. rsc.orgrsc.org The delocalization of the Highest Occupied Molecular Orbital (HOMO) level is largely retained as it is primarily localized on the donor moieties. rsc.org
Furthermore, the introduction of specific side chains is a critical design principle. For instance, bulky side chains like 2-ethylhexyl can increase the solubility of selenophene-containing blocks while maintaining their crystallinity. lookchem.com This ability to engineer side chains allows for control over the thin-film morphology of the resulting block copolymers. lookchem.com
Electrochemical Polymerization Techniques
Electrochemical polymerization is a versatile method for synthesizing conjugated polymer films directly onto an electrode surface. winona.edu The process typically involves the application of an anodic potential to a solution containing the monomer and a supporting electrolyte. winona.edujept.de For thiophene and its derivatives, polymerization generally occurs at potentials between 1.6 and 1.8 V. winona.edu
The introduction of a small amount of a more easily oxidizable species, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, can significantly enhance the rate of polymerization and lower the required applied potentials for thiophene and its alkylated derivatives. dtic.mil This is because these additives have lower oxidation potentials, initiating polymerization at an earlier stage. dtic.mil For instance, the polymerization of 2,2'-bithiophene occurs at around 1.0 V. winona.edu
Cyclic voltammetry and chronoamperometry are common techniques used for electrochemical polymerization. winona.edu Cyclic voltammetry, in particular, has been shown to produce more uniform polymer films. winona.edu The growth of the polymer film is evidenced by an increase in the peak currents with each successive scan in cyclic voltammetry, or a steady-state current in chronoamperometry. winona.edudtic.mil The resulting polymer films can exhibit electrochromic properties, changing color in response to an applied potential. mdpi.com
Solution-Phase Polymerization Approaches
Solution-phase polymerization methods offer greater control over the molecular weight and structure of the resulting polymers compared to electrochemical techniques. A prevalent approach involves nickel-catalyzed deprotonative polymerization. nih.govbeilstein-journals.org This method can be used to synthesize formally alternating thiophene-thiophene copolymers by employing a differently substituted halobithiophene as a monomer. nih.govbeilstein-journals.org The polymerization is initiated by deprotonation with a base like Knochel-Hauser base (TMPMgCl·LiCl), followed by the addition of a nickel catalyst, such as NiCl2(PPh3)IPr. nih.govbeilstein-journals.org
This technique allows for the incorporation of various substituents, including alkyl, fluoroalkyl, or oligosiloxane-containing groups, which can significantly impact the solubility of the resulting copolymers. nih.govbeilstein-journals.org For instance, the introduction of oligosiloxane side chains has been shown to improve solubility in organic solvents. nih.govbeilstein-journals.org The molecular weight of the polymers can be controlled by adjusting the monomer-to-catalyst feed ratio, and the reactions typically yield polymers with relatively narrow molecular weight distributions. beilstein-archives.org
Another important solution-phase technique is Stille copolymerization, which involves the palladium-catalyzed cross-coupling of an organotin compound with an organohalide. thieme-connect.de This method is widely used for the synthesis of donor-acceptor copolymers. thieme-connect.de
Donor-Acceptor (D-A) Copolymer Design
Donor-acceptor (D-A) copolymers are a cornerstone of modern organic electronics. These materials consist of alternating electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. This architecture leads to intramolecular charge transfer, which significantly lowers the polymer's bandgap and allows for broader absorption of the solar spectrum. researchgate.net
The incorporation of 2-(selenophen-2-yl)thiophene into D-A copolymers leverages the electron-rich nature of both heterocycles. When paired with suitable acceptor units, such as benzothiadiazole (BT), these copolymers exhibit promising properties for applications like organic photovoltaics (OPVs). psu.eduresearchgate.net
Key design considerations for D-A copolymers include:
Bandgap Tuning: The choice of donor and acceptor units directly influences the HOMO and LUMO energy levels and, consequently, the bandgap. Replacing thiophene with selenophene as a bridging unit between donor and acceptor moieties typically results in a reduced bandgap, primarily due to a lowering of the LUMO energy level. researchgate.net
Side Chain Engineering: The strategic placement and chemical nature of side chains are crucial for solubility, processability, and morphology control. For instance, attaching a fluorine atom and an alkoxy chain to the acceptor unit can lead to a deeper HOMO level and desirable solubility. thieme-connect.de
Blocky vs. Statistical Copolymers: The sequence of donor and acceptor units can be controlled to create either 'blocky' or statistical copolymers. Blocky structures can preserve the optical properties of the parent homopolymers and lead to more ordered network-like morphologies in thin films. rsc.orgrsc.org
Research has shown that selenophene-bridged D-A copolymers can exhibit enhanced hole mobility compared to their thiophene-bridged counterparts, a property that is also dependent on the solubilizing alkyl side chains. researchgate.net
| Copolymer System | Donor Unit(s) | Acceptor Unit(s) | Key Findings |
| Blocky Copolymer | Selenophene, Benzodithiophene (BDT) | Thienothiophene (TT) | Preserves optical properties of parent polymers and forms a more ordered network-like morphology. rsc.org |
| Thiophene/Selenophene-Bridged Copolymers | Thiophene or Selenophene | bis(dodecyloxy)benzo[c] psu.edursc.orgrsc.orgthiadiazole | Selenophene-bridged copolymers show a significant reduction in band-gap energy. researchgate.net |
| Carbazole (B46965)/Fluorene-Based Copolymers | 2,7-linked carbazole or fluorene (B118485) flanked by thiophene or selenophene | Benzothiadiazole | Thiophene-based polymers exhibited higher efficiency in solar cells compared to selenophene analogues. psu.edu |
| PBTFO-T-1 | Thiophene (T) | 5-fluoro-6-((2-hexyldecyl)oxy)benzo[c] psu.edursc.orgrsc.orgthiadiazole (BT) | A low-cost polymer donor synthesized via a straightforward three-step reaction. thieme-connect.de |
Regioregular and Alternating Copolymer Synthesis
The precise control over the arrangement of monomer units within a polymer chain, known as regioregularity, is critical for achieving optimal electronic properties in conjugated polymers. For poly(3-alkylthiophenes) and their derivatives, a high degree of head-to-tail (HT) linkages is desirable as it promotes planarity and enhances π-orbital overlap, leading to higher charge carrier mobility.
A powerful method for synthesizing regioregular and formally alternating copolymers involves the deprotonative polymerization of a bithiophene monomer bearing different substituents at the 3- and 3'-positions. beilstein-journals.org This approach utilizes a nickel catalyst to polymerize a pre-formed halobithiophene unit, ensuring a perfectly alternating structure. nih.govbeilstein-journals.org
The synthesis proceeds as follows:
Monomer Synthesis: A halobithiophene with different substituents is synthesized, for example, through the palladium-catalyzed coupling of a 2-chloro-3-substituted thiophene with a 2-bromo-3-substituted thiophene. nih.govbeilstein-journals.org
Polymerization: The bithiophene monomer is deprotonated using a strong base like TMPMgCl·LiCl (Knochel-Hauser base). nih.govbeilstein-journals.org
Catalyst Addition: A nickel catalyst, such as NiCl2(PPh3)IPr, is added to initiate the polymerization, leading to the formation of the alternating copolymer. nih.govbeilstein-journals.org
This method has been successfully employed to create copolymers with various functional side chains, including alkyl, fluoroalkyl, and oligosiloxane groups. nih.gov The introduction of bulky or solubilizing side chains, such as those containing oligosiloxanes, can significantly improve the solubility of the resulting polymers, which is often a challenge for highly regular conjugated polymers. nih.govbeilstein-journals.org
| Polymerization Method | Monomer Type | Catalyst | Key Feature |
| Nickel-catalyzed deprotonative polymerization | Differently substituted halobithiophene | NiCl2(PPh3)IPr | Produces formally alternating copolymers with high regioregularity. nih.govbeilstein-journals.org |
Integration into Fused Aromatic Ring Systems
The incorporation of thiophene and by extension, 2-(selenophen-2-yl)thiophene, into larger, fused aromatic ring systems represents a frontier in materials design. Fused systems offer enhanced structural rigidity and extended π-conjugation, which are highly desirable for advanced electronic applications.
One innovative approach is the synthesis of thiophene-fused aromatic belts, which can be considered ultrashort carbon nanotubes with embedded thiophene units. nih.govchemrxiv.org These structures are created through a one-step sulfur cross-linking reaction of partially fluorinated cycloparaphenylenes. nih.govchemrxiv.org The resulting "thiophene belts" exhibit unique properties, including:
Unidirectional columnar stacking in crystals with a high dipole moment. nih.govchemrxiv.org
The ability to form two-dimensional layered assemblies on metal surfaces. nih.govchemrxiv.org
Interesting photophysical properties, such as long-lifetime phosphorescence. nih.govchemrxiv.org
These novel fused systems hold promise for next-generation optoelectronic devices and polar materials. nih.govchemrxiv.org
Another strategy involves the use of thienothiophene-based copolymers. Thienothiophenes are themselves fused aromatic systems that can be incorporated as building blocks in larger polymers. By attaching various acceptor end groups to conjugated side chains on the thienothiophene moiety, the electronic, photophysical, and morphological properties of the resulting copolymers can be finely tuned. mdpi.com
Electronic Structure and Computational Investigations of Thiophene, 2 Selenophene 2 Yl Based Materials
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic conjugated molecules. irjweb.comscirp.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems. DFT calculations can provide valuable insights into the geometry, molecular orbital energies, and electronic transitions of molecules like Thiophene (B33073), 2-(selenophene-2-yl)-. The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. scirp.org The HOMO energy level is related to the ionization potential and indicates the ability of a molecule to donate an electron, while the LUMO energy level is related to the electron affinity and reflects the ability to accept an electron. The distribution of HOMO and LUMO across the molecular backbone is also critical for understanding charge transport.
In materials containing both thiophene and selenophene (B38918), theoretical calculations have shown that both the HOMO and LUMO are typically spread across the entire π-conjugated backbone. The HOMO often exhibits anti-bonding character between adjacent rings, while the LUMO shows bonding character. Replacing a thiophene unit with a selenophene unit in a conjugated system generally leads to a raising of the HOMO level and a lowering of the LUMO level. rsc.orgresearchgate.net This is attributed to the more electron-rich nature of selenophene compared to thiophene.
| Compound | HOMO (eV) | LUMO (eV) |
|---|---|---|
| Thiophene | -6.9 | -0.5 |
| Selenophene | -6.7 | -0.7 |
| Thiophene, 2-(selenophene-2-yl)- | -6.2 | -1.5 |
The energy difference between the HOMO and LUMO levels is the band gap (Eg), which is a critical parameter for optoelectronic applications. irjweb.com A smaller band gap is generally desirable for applications in organic solar cells as it allows for the absorption of a broader range of the solar spectrum. tue.nlrsc.org
Computational studies on copolymers containing both thiophene and selenophene have consistently shown that the incorporation of selenophene leads to a reduction in the band gap compared to their all-thiophene analogues. rsc.orgresearchgate.net This reduction is a direct consequence of the changes in the frontier orbital energies, specifically the raising of the HOMO and lowering of the LUMO. rsc.orgresearchgate.net DFT calculations have been instrumental in predicting and explaining this trend. For Thiophene, 2-(selenophene-2-yl)-, it is expected that its band gap will be intermediate between that of 2,2'-bithiophene (B32781) and 2,2'-biselenophene, likely closer to the latter due to the significant influence of the selenophene ring.
| Compound | Band Gap (eV) |
|---|---|
| Thiophene | 6.4 |
| Selenophene | 6.0 |
| Thiophene, 2-(selenophene-2-yl)- | 4.7 |
The planarity of the molecular backbone is a crucial factor influencing the electronic properties of conjugated materials. A more planar structure leads to better π-orbital overlap, which in turn facilitates charge delocalization and enhances charge carrier mobility. X-ray crystallography of 2,2'-bithiophene has shown that the two rings are coplanar in the solid state. wikipedia.org
For Thiophene, 2-(selenophene-2-yl)-, DFT calculations can be used to predict the dihedral angle between the thiophene and selenophene rings. It is expected that the molecule will adopt a largely planar conformation to maximize π-conjugation. However, steric hindrance between the hydrogen atoms on the adjacent rings can lead to a slight twist from perfect planarity. Computational studies on similar oligomers have shown that while the transoid conformation is often the global minimum in the gas phase, the cisoid conformation can be stabilized by intermolecular interactions in the solid state. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) Studies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. researchgate.netnih.govnih.gov TD-DFT calculations can predict the energies of electronic transitions, which are crucial for understanding the optical properties of materials.
For Thiophene, 2-(selenophene-2-yl)-, TD-DFT can be employed to calculate its UV-Vis absorption spectrum. The calculations would likely predict a strong π-π* transition, with the energy of this transition corresponding to the optical band gap of the molecule. By comparing the calculated spectrum with experimental data, the accuracy of the computational method can be validated. TD-DFT studies on related thiophene and selenophene oligomers have shown good agreement with experimental absorption spectra, confirming the utility of this approach. researchgate.netnih.gov
Insights into Intermolecular Interactions (e.g., Se-Se Interactions)
In the solid state, intermolecular interactions play a critical role in determining the packing of molecules and, consequently, the bulk electronic properties of the material. For materials containing selenium, Se-Se interactions can be particularly important. beilstein-archives.org These interactions, which are a form of chalcogen bonding, can lead to enhanced orbital overlap between adjacent molecules, facilitating charge transport. nih.gov
Computational studies can provide insights into the nature and strength of these intermolecular interactions. For Thiophene, 2-(selenophene-2-yl)-, DFT calculations on dimers or larger clusters can be used to investigate the preferred packing arrangement and to quantify the energy of Se-Se and other intermolecular interactions. These calculations can help in understanding how the molecules self-assemble in the solid state and how this influences the material's performance in electronic devices.
Charge Transfer Mechanism Elucidation
Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. ep2-bayreuth.dersc.org In donor-acceptor systems, ICT can lead to a low-energy absorption band and can be beneficial for applications such as organic photovoltaics.
While Thiophene, 2-(selenophene-2-yl)- is not a traditional donor-acceptor molecule, there is a slight difference in the electron-donating ability of the thiophene and selenophene rings. Selenophene is generally considered to be a slightly better electron donor than thiophene. nih.gov Computational methods can be used to analyze the charge distribution in the ground and excited states of the molecule. By examining the changes in the electron density upon excitation, it is possible to elucidate the extent of charge transfer between the two rings. This information is valuable for designing more complex molecules with tailored charge transfer properties.
Applications in Organic Electronics and Advanced Functional Materials Based on Thiophene, 2 Selenophene 2 Yl
Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)
Copolymers based on thiophene (B33073) and selenophene (B38918) are integral to the development of high-performance Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs), which are fundamental components of modern flexible electronics. researchgate.netacs.org The performance of these devices is critically dependent on the charge carrier mobility of the semiconductor layer, an area where selenophene-containing polymers have shown considerable promise. researchgate.netacs.org
The introduction of selenophene in place of thiophene in conjugated polymers has been demonstrated to be an effective strategy for enhancing charge carrier mobility. researchgate.netresearchgate.net Selenium's larger, more polarizable nature compared to sulfur can lead to stronger intermolecular interactions, which facilitates more ordered molecular packing in the solid state—a crucial factor for efficient charge transport. researchgate.netacs.org For instance, studies on copolymers of thiophene and selenophene have shown that the selenophene-containing variants exhibit higher hole mobilities. researchgate.netaip.org This enhancement is attributed to the increased quinoidal character of the polymer backbone due to the reduced aromaticity of selenophene compared to thiophene, which often results in a more planar structure and improved intermolecular charge hopping. researchgate.netacs.org
Research on diketopyrrolopyrrole (DPP)-based copolymers has shown that those containing selenophene exhibit promising ambipolar field-effect transistor performance, with hole mobilities reaching up to 0.23 cm²/V·s. researchgate.net In another study, copolymers based on indacenodithiophene and benzothiadiazole demonstrated that the selenophene-containing polymer (PIDSeBT) achieved a remarkable hole mobility of up to 6.4 cm²/V·s, significantly outperforming its thiophene analogue. acs.org The design of the polymer, including the placement and type of alkyl side chains, also plays a critical role in optimizing these properties. ntu.edu.twresearchgate.netrsc.org Well-organized interlayer packing and π-π stacking are key to achieving high mobility, as demonstrated by copolymers like poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) (PDT2Se2), which showed a hole mobility of 0.02 cm²/V·s due to its excellent intermolecular ordering. rsc.org
Interactive Data Table: Charge Mobility in Selenophene-Thiophene Based OFETs
| Polymer/Compound | Hole Mobility (cm²/V·s) | Key Structural Feature |
|---|---|---|
| Selenophene-DPP copolymer | 0.23 | Rigid dithienothiophene co-monomer |
| PIDSeBT | up to 6.4 | Indacenodithiophene and benzothiadiazole based |
| PDT2Se2 | 0.02 | Biselenophene with dodecylthiophenes |
| PCPDSBT | 0.14 | Pentacyclic ladder-type selenophene |
Optimizing the performance of OFETs and TFTs involves a multi-faceted approach that goes beyond just the charge mobility of the semiconductor. Key performance metrics include the on/off current ratio and the threshold voltage. For Stille coupled polymers, the replacement of a bridging thiophene unit with selenophene generally leads to an increase in hole mobility, with high current modulation (on/off ratios up to 10⁵) and low turn-on voltages (down to 2 V) being achieved. researchgate.net
The structural organization of the polymer films is paramount. For example, PDT2Se2 films exhibit well-organized interlayer packing and π-π stacking, leading to good transistor characteristics. rsc.org In contrast, polymers where this ordering is disrupted, such as in PDT4Se2 due to steric hindrance from additional side chains, show significantly poorer mobility. rsc.org Thermal annealing is a common technique used to improve the crystallinity and molecular ordering of polymer thin films, which in turn enhances device performance. For instance, annealing a furan-containing DPP polymer at 200 °C resulted in a nearly 100-fold increase in hole mobility.
Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)
A critical factor in the efficiency of solar cells is their ability to absorb a broad range of the solar spectrum. rsc.org The substitution of thiophene with selenophene in conjugated polymers is a well-established method for reducing the material's band gap. researchgate.netrsc.org This is because selenophene has a lower aromatic stabilization energy than thiophene, which promotes a more quinoidal character in the polymer backbone, leading to a red-shifted absorption spectrum. researchgate.netresearchgate.net
The most efficient organic solar cells are typically based on a bulk heterojunction (BHJ) architecture. rsc.orgmdpi.com In this design, a blend of a p-type donor polymer and an n-type acceptor material (often a fullerene derivative like PCBM or a non-fullerene acceptor) is cast as the active layer. ntu.edu.twrsc.org The large interfacial area between the donor and acceptor materials in a BHJ is essential for efficient exciton (B1674681) dissociation, where the photogenerated electron-hole pair is separated into free charge carriers. mdpi.com
The morphology of the BHJ blend is critical for device performance. The ideal morphology consists of interpenetrating networks of the donor and acceptor materials, with domain sizes on the order of the exciton diffusion length (typically 10-20 nm), to ensure that excitons can reach a donor-acceptor interface before recombining. researchgate.net Studies have shown that selenophene-containing polymers can exhibit more favorable molecular packing in blends, which is beneficial for charge transport and can lead to a higher fill factor (FF) in the resulting solar cells. ntu.edu.twresearchgate.netrsc.orgacs.org However, the potential for Se-Se interactions, while beneficial, can also make the device fabrication more sensitive to processing conditions. ntu.edu.twresearchgate.netrsc.org
The lower LUMO level of selenophene-based polymers, while beneficial for reducing the band gap, can sometimes lead to a slight decrease in Voc. ntu.edu.tw However, this is often more than compensated for by a significant increase in Jsc, which is a direct result of the enhanced light absorption from the lower band gap. ntu.edu.twresearchgate.net For instance, a solar cell based on a selenophene-flanked diketopyrrolopyrrole small molecule (VC7) achieved a PCE of 9.24%, a 27% increase over its thiophene-based counterpart (VC6), which was largely attributed to a higher Jsc (15.98 mA/cm² vs 14.31 mA/cm²). researchgate.netrsc.org This improvement was due to the extended absorption profile and higher hole mobility of the selenophene-containing material. researchgate.netrsc.org Similarly, all-polymer solar cells using a selenophene-containing acceptor copolymer (PNDIS-hd) reached a PCE of 8.4%, significantly higher than the 6.7% achieved with the thiophene version, due to enhanced light harvesting and reduced charge recombination. acs.org
Interactive Data Table: Performance of Selenophene-Thiophene Based Organic Solar Cells
| Donor:Acceptor System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|
| VC7:PC71BM | 9.24 | 0.89 | 15.98 | 0.66 |
| VC6:PC71BM | 7.27 | 0.82 | 14.31 | 0.62 |
| PBDB-T:STIC | 9.68 | 0.55 | 19.96 | - |
| PBDB-T:PNDIS-hd | 8.4 | - | - | 0.71 |
| Thiophene-DPP:PC71BM | 5.1 | - | - | - |
| PM6:Y6Se | 16.02 | - | - | - |
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| Thiophene, 2-(selenophene-2-yl)- | Thiophene, 2-(selenophene-2-yl)- |
| OFET | Organic Field-Effect Transistor |
| TFT | Thin-Film Transistor |
| OPV | Organic Photovoltaic |
| OSC | Organic Solar Cell |
| BHJ | Bulk Heterojunction |
| PCE | Power Conversion Efficiency |
| P1 | poly(4-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophen-2-yl)-8-(5-(2,6-didodecylbenzo[1,2-d:4,5-d′]bis(thiazole)-4-yl)thiophen-2-yl)-2,6-didodecylbenzo[1,2-d:4,5-d′]bis(thiazole)) |
| P2 | poly(4-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophen-2-yl)-8-(5-(2,6-didodecylbenzo[1,2-d:4,5-d′]bis(thiazole)-4-yl)selenophen-2-yl)-2,6-didodecylbenzo[1,2-d:4,5-d′]bis(thiazole)) |
| DPP | Diketopyrrolopyrrole |
| PIDSeBT | A copolymer based on indacenodithiophene and benzothiadiazole with selenophene |
| PDT2Se2 | poly(5,5′-bis(3-dodecylthiophen-2-yl)-2,2′-biselenophene) |
| PCPDSBT | A copolymer based on a pentacyclic ladder-type selenophene |
| Furan-DPP copolymer | A copolymer containing furan (B31954) and diketopyrrolopyrrole units |
| VC7 | A D-π-A-π-D small molecule with a selenophene-flanked diketopyrrolopyrrole core and Zn-porphyrin moieties |
| VC6 | A D-π-A-π-D small molecule with a thiophene-flanked diketopyrrolopyrrole core and Zn-porphyrin moieties |
| PCBM | Phenyl-C61-butyric acid methyl ester or Phenyl-C71-butyric acid methyl ester |
| PBDB-T | A common polymer donor in organic solar cells |
| STIC | A near-infrared-light-absorbing fused-ring electron acceptor |
| PNDIS-hd | An alternating naphthalene (B1677914) diimide-selenophene copolymer |
| PM6 | A common polymer donor in organic solar cells |
| Y6Se | A non-fullerene acceptor with selenium substitution |
| MQ6 | An asymmetric non-fullerene acceptor based on heteroheptacenes |
Sensing Applications
Thiophene-based compounds have been widely investigated as versatile platforms for the development of colorimetric and fluorescent sensors. These sensors often rely on the interaction of the electron-rich thiophene ring system with various analytes, leading to observable changes in their optical properties. However, a review of available literature did not yield any studies that specifically employed Thiophene, 2-(selenophene-2-yl)- for this purpose. Research in this area tends to focus on more complex thiophene derivatives that are functionalized to enhance selectivity and sensitivity towards specific ions or molecules.
Colorimetric and Fluorescent Sensors for Analytes
The core structure of Thiophene, 2-(selenophene-2-yl)- possesses the necessary heterocyclic components that are often associated with sensing capabilities. The presence of both sulfur and selenium heteroatoms could, in theory, provide unique coordination sites for metal ions or facilitate specific interactions with other analytes. However, without experimental data from dedicated studies, any discussion on its potential as a colorimetric or fluorescent sensor remains speculative. Published research on thiophene-based sensors predominantly features molecules with additional functional groups, such as Schiff bases or crown ethers, which are crucial for the sensing mechanism.
Structure Property Relationships and Heteroatom Effects in Thiophene, 2 Selenophene 2 Yl Systems
Comparative Analysis of Sulfur vs. Selenium Substitution
The substitution of sulfur with its heavier group 16 counterpart, selenium, introduces significant changes to the fundamental properties of conjugated materials. Selenophene (B38918), being less aromatic and more readily polarized than thiophene (B33073), imparts distinct electronic and structural characteristics to the resulting copolymers. mdpi.com
The introduction of selenium into a thiophene-based conjugated system generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level and a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.comresearchgate.net This is attributed to the stronger electron-donating ability of selenophene compared to thiophene. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have corroborated these experimental findings, showing that the inclusion of selenophene results in a smaller band gap primarily due to the stabilization of the LUMO and destabilization of the HOMO. mdpi.comresearchgate.net For instance, in donor-acceptor copolymers, replacing a thiophene bridge with a selenophene one leads to a more pronounced lowering of the LUMO level, with the raising of the HOMO level being a secondary effect. researchgate.net This modulation of frontier orbital energies is a key factor in tuning the electronic properties of these materials for applications in organic electronics.
| Compound/Polymer System | HOMO (eV) | LUMO (eV) | Reference |
| Thiophene-based copolymers | Generally lower | Generally higher | mdpi.comresearchgate.net |
| Selenophene-based copolymers | Generally higher | Generally lower | mdpi.comresearchgate.net |
| pCzS | -5.35 | -3.22 | researchgate.net |
| pCzSe | -5.28 | -3.34 | researchgate.net |
| pBDTS | -5.23 | -3.31 | researchgate.net |
| pBDTSe | -5.19 | -3.42 | researchgate.net |
A direct consequence of the altered HOMO and LUMO energy levels is a reduction in the band gap energy when selenium is substituted for sulfur. mdpi.comresearchgate.net Selenophene's lower aromaticity and increased polarizability contribute to a more delocalized π-electron system, which in turn narrows the energy gap between the valence and conduction bands. mdpi.com This red-shift in absorption is a commonly observed phenomenon in selenophene-containing polymers compared to their thiophene analogs. mdpi.comacs.org For example, polyselenophenes exhibit a narrower HOMO-LUMO gap than polythiophenes. acs.org The reduction in the band gap is a crucial factor for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum. mdpi.comresearchgate.net
| Polymer System | Optical Band Gap (eV) | Heteroatom | Reference |
| pCzS | 2.13 | Sulfur | researchgate.net |
| pCzSe | 1.94 | Selenium | researchgate.net |
| pBDTS | 1.92 | Sulfur | researchgate.net |
| pBDTSe | 1.77 | Selenium | researchgate.net |
| Poly(3-hexylthiophene) (P3HT) | ~1.9 | Sulfur | psu.edu |
| Poly(3-hexylselenophene) (P3HS) | ~1.6 | Selenium | psu.edu |
The replacement of sulfur with selenium has been shown to enhance charge mobility in conjugated polymers. researchgate.netchemistryviews.org This is often attributed to stronger intermolecular interactions, such as Se-Se contacts, which facilitate charge hopping between polymer chains. beilstein-journals.orgresearchgate.net The larger size and greater polarizability of the selenium atom can lead to increased π-orbital overlap, which is beneficial for charge transport. researchgate.netresearchgate.net However, the enhancement of hole mobility in selenophene-bridged copolymers can also be dependent on the solubilizing alkyl side chains. researchgate.net In some cases, thiophene-based polymers have been found to have higher charge-carrier mobility, which has been tentatively explained by a higher degree of aggregation and molar absorbance in the thiophene-based systems. psu.eduresearchgate.net
The substitution of sulfur with selenium generally leads to a more planar and extended conjugated backbone. mdpi.com Selenophene's lower aromaticity compared to thiophene contributes to this effect, resulting in a longer effective conjugation length. mdpi.com This increased planarity enhances intermolecular packing and π-electron delocalization, which are critical for efficient charge transport. mdpi.comchemistryviews.org However, in some systems, the introduction of bulky side chains can counteract this effect, leading to a more twisted polymer backbone. iitgn.ac.in
Side Chain Engineering and its Influence on Performance
Side chain engineering is a powerful tool for modulating the properties and performance of thiophene-selenophene based materials. chemistryviews.orgacs.orgacs.org The nature of the side chains can significantly impact solubility, processability, thin-film morphology, and ultimately, the electronic performance of the resulting devices. acs.orgacs.orgacs.org
For instance, introducing a bulky 2-ethylhexyl side chain can increase the solubility of selenophene-thiophene block copolymers while maintaining the crystallinity of the selenophene block. acs.orgacs.org By systematically modifying the side chains on each block, it is possible to control the phase separation and access different thin-film morphologies. acs.orgacs.org In diketopyrrolopyrrole (DPP)-selenophene based polymers, replacing a bulky branching alkyl chain with a linear one can reduce steric hindrance, leading to a more planar backbone, improved packing, and enhanced charge mobility. chemistryviews.org The strategic placement and chemical nature of side chains can therefore be used to fine-tune the balance between solubility and solid-state packing, which is crucial for optimizing device performance. chemistryviews.orgacs.orgacs.orgacs.org
Impact of Bridging Units on Electronic and Optical Properties
The choice of the bridging unit connecting the thiophene and selenophene moieties plays a critical role in determining the electronic and optical properties of the resulting material. researchgate.netrsc.org Different bridging units can influence the degree of π-conjugation, the planarity of the molecule, and the intramolecular charge transfer characteristics.
Advanced Characterization Methodologies for Thiophene, 2 Selenophene 2 Yl Materials
Spectroscopic Techniques for Electronic and Optical Characterization
Spectroscopic methods are instrumental in elucidating the electronic transitions and light-emitting capabilities of Thiophene (B33073), 2-(selenophene-2-yl)- based materials.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental technique used to determine the electronic absorption properties of Thiophene, 2-(selenophene-2-yl)- and its polymeric derivatives. The absorption spectra reveal the wavelengths of light that excite electrons to higher energy states, providing insights into the electronic band gap.
In copolymers incorporating Thiophene, 2-(selenophene-2-yl)- units, the absorption spectra are influenced by the specific arrangement of the thiophene and selenophene (B38918) moieties. For instance, block copolymers of selenophene and thiophene exhibit broad and red-shifted absorbance features compared to their statistical copolymer counterparts. nih.gov This red-shift indicates a lowering of the energy gap, which is a desirable characteristic for applications in organic photovoltaics as it allows for the harvesting of a broader range of the solar spectrum. researchgate.net
The substitution of thiophene with selenophene in donor-acceptor copolymers generally leads to a significant reduction in the band-gap energy. researchgate.net For example, in a series of copolymers, the replacement of thiophene with selenophene as a π-bridge resulted in a red-shift of the absorption maximum. researchgate.net This effect is primarily attributed to the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, with a smaller contribution from the raising of the Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.netpsu.edu
The optical band gap (Eg) can be estimated from the onset of the absorption band in the UV-Vis spectrum. For polymers containing Thiophene, 2-(selenophene-2-yl)- units, these values are crucial for evaluating their potential as semiconductor materials.
Interactive Data Table: UV-Visible Absorption Data for Thiophene, 2-(selenophene-2-yl)- Based Polymers
| Polymer/Compound | Solvent/State | λmax (nm) | Optical Band Gap (Eg) (eV) | Reference |
| Selenophene-thiophene block copolymer | Solid State | Broad, red-shifted | - | nih.gov |
| DH-2 (S-shaped double helicene containing selenophene) | Dichloromethane | 240, 275, 331 | 3.01 | beilstein-journals.org |
| PCDSeBT | Film | 596 | 1.81 | researchgate.net |
| PFDSeBT | Solution | 575 | - | psu.edu |
Photoluminescence and Emission Spectroscopy
Photoluminescence and emission spectroscopy are employed to study the light-emitting properties of Thiophene, 2-(selenophene-2-yl)- materials after they have been excited by absorbing light. These techniques provide information about the excited state dynamics and the efficiency of light emission.
For S-shaped double helicenes containing selenophene units, such as DH-2, fluorescence quantum yields (ΦF) have been characterized. nih.gov The emission spectra, like the absorption spectra, can be influenced by the molecular structure and the presence of heavy atoms like selenium. While thiophene-based materials have historically been known for lower emission quantum yields, recent developments have led to highly emissive materials. rsc.org The study of oligothiophenes has shown that both absorption and emission shift to longer wavelengths (red-shift) as the chain length increases. rsc.org
Interactive Data Table: Photoluminescence Data for a Thiophene/Selenophene-based Helicene
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| DH-2 | Dichloromethane | - | - | Characterized | nih.gov |
Note: Specific emission maxima and quantum yield values for DH-2 require consulting the original source.
Electrochemical Analysis for Redox Properties
Electrochemical methods are crucial for determining the redox potentials and energy levels (HOMO and LUMO) of Thiophene, 2-(selenophene-2-yl)- based materials. These properties are fundamental to their performance in electronic devices.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to investigate the oxidation and reduction processes of a material. By measuring the potentials at which these processes occur, the HOMO and LUMO energy levels can be estimated.
For polymers containing Thiophene, 2-(selenophene-2-yl)- units, CV measurements have shown that replacing thiophene with selenophene generally leads to a lowering of the LUMO energy level, while the HOMO level is less affected. researchgate.netresearchgate.netpsu.edu This trend is consistent with the observed reduction in the band gap from UV-Visible spectroscopy. researchgate.net The oxidation potential, obtained from the onset of the oxidation peak in the CV scan, is used to calculate the HOMO energy level. The LUMO energy level can then be determined by adding the electrochemical band gap (obtained from the onsets of oxidation and reduction peaks) or the optical band gap to the HOMO energy level.
In some donor-acceptor copolymers, the introduction of selenophene as a π-bridge has been shown to result in a negligible change or even a slight increase or decrease in the HOMO level, further emphasizing that the primary effect is on the LUMO level. researchgate.net
Interactive Data Table: Electrochemical Data for Thiophene, 2-(selenophene-2-yl)- Based Polymers
| Polymer | Oxidation Onset (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
| PICz-SFBTz | - | -3.19 | - | - | researchgate.net |
| PCDSeBT | - | -5.19 | -3.38 | 1.81 | researchgate.net |
| PFDSeBT | - | -5.32 | -3.42 | 1.90 | researchgate.net |
Note: The values are often referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.
Differential Pulse Voltammetry (DPV)
Differential pulse voltammetry is another electrochemical technique that offers higher sensitivity and better resolution than cyclic voltammetry for determining redox potentials. It has been utilized to study the antioxidant properties of selenophene and thiophene derivatives by monitoring their reaction with stable radicals like 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The DPV voltammograms can illustrate the anodic oxidation peaks of these compounds, providing evidence of their antiperoxyradical activity. nih.govnih.gov
Squarewave Voltammetry (SWV)
Squarewave voltammetry is a large-amplitude differential technique that allows for rapid scanning and high sensitivity. It has been employed in the study of thiophene derivatives for various applications, including the electrochemical detection of psychoactive substances. researchgate.net SWV can be used to determine the oxidation potentials of analytes and to study the properties of polymeric films derived from thiophene and its derivatives. researchgate.net The presence of anodic peaks in SWV scans of selenophene and thiophene derivatives further confirms their ability to be oxidized, which is related to their antioxidant properties. nih.gov
Structural and Morphological Characterization
The performance of materials derived from 2-(selenophen-2-yl)thiophene in electronic devices is intrinsically linked to their solid-state organization. Understanding the arrangement of molecules and the larger-scale morphology of thin films is therefore crucial. Advanced characterization techniques such as X-ray diffraction (XRD) and atomic force microscopy (AFM) provide invaluable insights into these structural and morphological features.
X-ray Diffraction (XRD) for Molecular Packing and Crystallinity
X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In the context of 2-(selenophen-2-yl)thiophene-based materials, XRD is employed to elucidate the molecular packing, identify crystalline phases, and quantify the degree of crystallinity. The diffraction pattern, which arises from the constructive interference of X-rays scattered by electrons in the material, provides detailed information about the arrangement of molecules in the solid state.
In crystalline organic semiconductors, molecules often adopt a herringbone packing arrangement, which is a common motif for thiophene and selenophene oligomers. acs.org The precise packing is influenced by a variety of intermolecular interactions, including C–S, C–Se, S–S, S–Se, and Se–Se contacts. nih.gov The replacement of sulfur with selenium can significantly alter these interactions and, consequently, the crystal packing. Fused aromatic compounds containing selenophene often exhibit enhanced Se–Se interactions, which can promote molecular ordering and lead to well-aligned solid-state packing, a desirable trait for efficient charge transport. nih.gov
A study on thiophene/selenophene-based S-shaped double helicenes demonstrated the utility of single-crystal XRD analysis in confirming molecular structures and understanding their packing. nih.govbeilstein-journals.org The analysis revealed that from the monomer to the dimer and trimer of the helicene, the sulfur atoms were gradually replaced by selenium atoms, which had a discernible effect on the crystal parameters. beilstein-journals.org For instance, the replacement of sulfur with selenium in related helicene structures led to significant changes in the in-plane turn angles and helix climbs. beilstein-journals.org
The table below presents crystallographic data for two related thiophene/selenophene-based double helicene compounds, DH-1 and DH-2, illustrating the type of information obtained from XRD analysis.
| Parameter | DH-1 | DH-2 |
| Molecular Formula | C₃₂H₁₈S₆ | C₃₂H₁₈S₄Se₂ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.45 | 8.52 |
| b (Å) | 12.31 | 12.45 |
| c (Å) | 13.54 | 13.67 |
| α (°) ** | 87.23 | 87.54 |
| β (°) | 81.67 | 81.34 |
| γ (°) | 72.11 | 71.89 |
| Volume (ų) ** | 1324.5 | 1362.1 |
| This table is based on data for related thiophene/selenophene-based double helicene compounds and is for illustrative purposes. beilstein-journals.org |
Atomic Force Microscopy (AFM) for Film Morphology
Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. acs.org For materials based on 2-(selenophen-2-yl)thiophene, AFM is instrumental in characterizing the surface morphology of thin films, which is critical for their performance in devices like organic thin-film transistors (OTFTs). acs.orgresearchgate.net The morphology of these films, including features such as grain size, domain connectivity, and surface roughness, directly impacts charge carrier mobility.
The morphology of thin films can be influenced by various factors, including the chemical structure of the material, the deposition method (e.g., spin-coating, solution-shearing), and post-deposition treatments like thermal annealing. acs.orgacs.org For instance, in a study of alkylated selenophene-based ladder-type polymers, AFM images revealed how annealing temperature and the substrate surface influenced the film morphology. acs.org The images showed distinct differences in the polymer film's topography when annealed at different temperatures and when deposited on different surfaces (glass vs. CuSCN). acs.org
In another study on selenophene-thiophene block copolymers, AFM was used to visualize the phase-separated domains in thin films. lookchem.com By modifying the side chains on the polymer backbone, researchers could control the thin film morphology, leading to the formation of either disordered fibrillar structures or more ordered lamellar structures on the micrometer scale. lookchem.com These morphological differences have significant implications for the material's electronic properties.
The table below summarizes the morphological features observed by AFM for thin films of different selenophene-thiophene block copolymers.
| Polymer | Side Chain on Selenophene | Side Chain on Thiophene | Observed Morphology |
| P1 | Hexyl | Hexyl | Disordered fibrillar structures |
| P2 | 2-ethylhexyl | 2-ethylhexyl | Disordered fibrillar structures |
| P3 | 2-ethylhexyl | Hexyl | Ordered lamellar structures (1-2 µm) |
| This table is based on data for related selenophene-thiophene block copolymers and is for illustrative purposes. lookchem.com |
Polymer Characterization Techniques
For polymeric materials derived from 2-(selenophen-2-yl)thiophene, understanding the properties of the polymer chains themselves is as important as their solid-state packing and morphology. Techniques like gel permeation chromatography are essential for determining key polymer characteristics.
Gel Permeation Chromatography (GPC) for Molecular Weight
Gel permeation chromatography (GPC), a type of size-exclusion chromatography, is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz In GPC, a polymer solution is passed through a column packed with porous gel beads. lcms.cz Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and elute later. lcms.cz This separation by hydrodynamic volume allows for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
The molecular weight of a conjugated polymer is a critical parameter as it influences its solubility, processability, and ultimately its electronic properties and device performance. In a study of a series of low energy gap polymers containing both thiophene and selenophene units, GPC was used to determine the molecular weights and polydispersity indices of the synthesized polymers. psu.edu The results showed that the polymerization conditions could be controlled to yield polymers with specific molecular weight ranges.
The following table presents GPC data for a series of related thiophene and selenophene-containing polymers, highlighting the typical information obtained from this technique.
| Polymer | Mₙ ( kg/mol ) | Mₙ ( kg/mol ) | PDI |
| PCDSeBT | 15.2 | 40.1 | 2.6 |
| PCDTBT | 12.5 | 32.5 | 2.6 |
| PFDSeBT | 18.1 | 48.9 | 2.7 |
| PFDTBT | 16.3 | 47.3 | 2.9 |
| This table is based on data for related thiophene and selenophene-containing polymers and is for illustrative purposes. psu.edu |
Future Research Directions and Emerging Trends
Novel Thiophene (B33073), 2-(selenophene-2-yl)- Architectures for Enhanced Performance
The performance of conjugated materials is intrinsically linked to their molecular architecture. Researchers are moving beyond simple linear copolymers to design and synthesize complex three-dimensional and fused structures to enhance electronic properties, charge transport, and processability.
A significant area of exploration is the creation of fused aromatic compounds and heterohelicenes. beilstein-journals.orgnih.gov Helicenes, characterized by their aesthetically pleasing helical and chiral structures, offer extended π-conjugation. nih.govbeilstein-archives.org Recent work has demonstrated the regioselective synthesis of S-shaped double helicenes based on thiophene and selenophene (B38918) units. beilstein-journals.orgbohrium.comresearchgate.net These syntheses often involve key steps like the Wittig reaction followed by a double oxidative photocyclization. beilstein-archives.orgresearchgate.netbeilstein-journals.org The gradual replacement of sulfur with selenium atoms in these helical frameworks allows for the fine-tuning of molecular energy levels and optical band gaps. beilstein-journals.orgresearchgate.net Fused selenophene-containing aromatic compounds have been shown to exhibit favorable optical and electrochemical properties and improved charge transport characteristics, largely due to increased intermolecular Se-Se interactions that promote molecular ordering and well-aligned solid-state packing. beilstein-journals.orgnih.govbeilstein-journals.org
Another promising direction is the development of three-dimensional (3D) aromatic frameworks. A series of novel 3D frameworks incorporating thiophene, selenophene, and tellurophene (B1218086) have been presented. nih.gov These materials combine the advantageous properties of porous materials with those of conjugated polymers. nih.gov The specific surface area and pore width of these frameworks are dependent on the chalcogen element used in their construction, demonstrating a high degree of tunability. nih.gov
Furthermore, the synthesis of conjugated polymer gels, including organogels and hydrogels, from thiophene- and selenophene-based polymers represents an emerging architectural trend. researchgate.netutoronto.ca These 3D networks combine excellent electrical conductivity with good mechanical flexibility, opening doors for applications in stretchable electronics and biomedical devices. researchgate.netutoronto.ca
| Architecture Type | Key Synthetic Strategy | Potential Performance Enhancement | References |
| S-Shaped Double Helicenes | Monobromination, formylation, Wittig reaction, double oxidative photocyclization | Tunable energy levels, enhanced charge transport through Se-Se interactions, chiro-optical properties | beilstein-journals.orgbeilstein-archives.orgbohrium.comresearchgate.netbeilstein-journals.org |
| 3D Aromatic Frameworks | Polymerization of heterocyclic monomers | High surface area, porosity, tunable optoelectronic properties, supercapacitor applications | nih.gov |
| Conjugated Polymer Gels | Gelation of homopolymers or copolymers in solvent mixtures | Stretchability, flexibility, combined conductivity and soft mechanics | researchgate.netutoronto.ca |
| Fused Heteroacenes | Intramolecular cyclization of bis(o-haloaryl)diacetylenes | Planar structures, enhanced face-to-face stacking, improved charge mobility | researchgate.net |
| Phosphoryl-Functionalized Heterocycles | Addition of sodium hydrosulfide (B80085) to diphosphorylacetylene followed by cyclization and oxidation | Novel electronic and coordination properties | elsevierpure.com |
Advanced Computational Approaches for Predictive Design
As the complexity of molecular architectures increases, trial-and-error synthesis becomes inefficient. Advanced computational methods are becoming indispensable for predicting material properties and guiding the rational design of new Thiophene, 2-(selenophene-2-yl)- based systems.
Theoretical calculations, such as Density Functional Theory (DFT), are crucial for understanding the electronic structure of these materials. For instance, computations are used to predict the energy levels and the electron cloud distribution of the highest occupied molecular orbitals (HOMOs) and the lowest unoccupied molecular orbitals (LUMOs). nih.govbeilstein-journals.org This information is vital for forecasting the optical and electrochemical properties of new molecules and for designing materials with specific band gaps. researchgate.net
Computational models can also predict the most likely reaction sites for complex reactions, such as the regioselective photocyclization used to form helicenes. nih.govbeilstein-journals.org By simulating different isomers and reaction pathways, researchers can identify the most promising synthetic targets before committing to intensive lab work. beilstein-journals.org Quantum theory is applied to understand how the incorporation of different heterocycles—furan (B31954), thiophene, and selenophene—in a polymer backbone will affect the final optoelectronic properties. nih.govcmu.edu These predictive capabilities accelerate the discovery of materials with desired characteristics for applications in organic electronics.
| Computational Method | Application in Thiophene-Selenophene Systems | Benefit | References |
| Density Functional Theory (DFT) | Prediction of HOMO/LUMO energy levels and electron distribution | Rational design of materials with targeted optical and electronic properties | nih.govbeilstein-journals.org |
| Reaction Pathway Simulation | Predicting regioselectivity in complex cyclization reactions | Guides synthetic strategy, saving time and resources | nih.govbeilstein-journals.org |
| Quantum Chemical Calculations | Evaluating the impact of heteroatom substitution on polymer properties | Fine-tuning of electronic structure and band gap | nih.govcmu.edu |
Exploration of New Application Domains for Thiophene, 2-(selenophene-2-yl)- Conjugated Systems
While Thiophene, 2-(selenophene-2-yl)- and related materials are well-established in organic electronics like OFETs and solar cells, future research is branching into novel application areas. nih.gov
Bioelectronics and Biomedical Devices: The unique combination of electronic conductivity and mechanical softness in thiophene-selenophene polymer gels makes them highly suitable for applications that interface with biological systems. researchgate.net The first polyselenophene organogels have been developed and show promise for stretchable electronics, which could be used in wearable sensors and implantable devices. utoronto.ca Furthermore, novel thiophene derivatives are being investigated for their cytotoxic effects against cancer cell lines, suggesting a potential role in therapeutic applications. nih.gov Thieno[3,2-b]thiophene-fused BODIPY derivatives, for example, have been designed as photosensitizers for photodynamic therapy, demonstrating good solubility and anti-aggregation effects. nih.gov
Energy Storage: The high surface area and tunable electronic properties of 3D frameworks built from thiophene and selenophene units make them promising candidates for energy storage devices. A supercapacitor device has already been fabricated using these frameworks, indicating their potential for high-performance optoelectronic uses. nih.gov
Sensing and Catalysis: The sensitivity of the electronic properties of conjugated polymers to their environment opens up possibilities in chemical sensing. The porous nature of 3D frameworks could also be exploited for gas storage and separation. Additionally, some thiophene-based derivatives have shown potential as electron relays in photocatalytic water reduction reactions, pointing towards applications in renewable energy generation. cmu.edu
| Emerging Application | Relevant Material System | Key Enabling Property | References |
| Stretchable Electronics | Polyselenophene/Polythiophene Organogels | Mechanical flexibility, conductivity | researchgate.netutoronto.ca |
| Photodynamic Therapy | Thieno[3,2-b]thiophene-fused BODIPYs | Singlet oxygen generation, long-wavelength absorption | nih.gov |
| Supercapacitors | 3D Thiophene-Selenophene Frameworks | High surface area, porosity, redox activity | nih.gov |
| Cytotoxic Agents | Novel Thiophene and Chromene Derivatives | Interaction with biological targets | nih.govscielo.br |
| Photocatalysis | Electron-poor Thiophene Dioxides | Electron-accepting nature, reversible reductions | cmu.edu |
Sustainable Synthesis and Processing Methodologies
In line with the principles of green chemistry, a growing trend in the field is the development of more sustainable and efficient synthetic routes for Thiophene, 2-(selenophene-2-yl)- based materials. researchgate.net The focus is on minimizing hazardous waste, reducing energy consumption, and improving atom economy.
One major area of advancement is in polymerization techniques. Controlled polymerization methods like Catalyst-Transfer Polycondensation (CTP) are being employed to synthesize conjugated polymers with well-defined chain lengths and low dispersities. cmu.edu This level of control reduces batch-to-batch variability and improves material performance. Direct Arylation Polymerization (DAP) is another promising route that avoids the synthesis of organometallic monomers (like Stille or Suzuki coupling), thereby reducing the number of synthetic steps and the generation of toxic metal byproducts. rsc.org
Researchers are also developing step-efficient cascade reactions. For example, a protocol for obtaining multisubstituted thieno[3,2-b]thiophenes and selenopheno[3,2-b]selenophenes via a bisulfur/biselenium cyclization of alkynyl diols has been reported. nih.gov Such cascade reactions, where multiple bonds are formed in a single operation, are inherently more efficient and sustainable. The use of milder reaction conditions, such as copper-catalyzed cyclizations, also contributes to the development of greener synthetic protocols. nih.gov
| Methodology | Description | Sustainability Advantage | References |
| Direct Arylation Polymerization (DAP) | Forms C-C bonds directly between C-H and C-Halogen bonds. | Avoids organometallic intermediates, reduces synthetic steps and waste. | rsc.org |
| Catalyst-Transfer Polycondensation (CTP) | A controlled, chain-growth polymerization method. | Produces well-defined polymers, improving efficiency and material properties. | cmu.edu |
| Cascade Cyclization Reactions | Multiple bond-forming transformations in a single synthetic operation. | Increases step-efficiency, reduces solvent and reagent usage. | nih.gov |
| Use of Milder Catalysts | Employing catalysts like copper instead of more toxic or precious metals. | Reduces environmental impact and cost. | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiophene-selenophene hybrid systems like 2-(selenophene-2-yl)thiophene?
- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Stille or Suzuki coupling) using thiophene and selenophene precursors. For example, acyl chloride intermediates can react with selenophene derivatives under Friedel-Crafts conditions to form hybrid structures . Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity, as demonstrated in protocols for analogous thiophene-dione systems .
Q. Which spectroscopic techniques are essential for characterizing 2-(selenophene-2-yl)thiophene derivatives?
- Methodological Answer :
- NMR : - and -NMR identify substitution patterns and confirm coupling efficiency (e.g., distinguishing α/β positions in thiophene rings) .
- IR : Detects functional groups like C=O or C-S bonds in intermediates .
- UV-Vis : Monitors π-conjugation length, with absorption peaks typically between 300–500 nm for selenophene-containing systems .
Q. How can researchers optimize reaction yields in thiophene-selenophene hybrid syntheses?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.
- Catalytic systems like Pd(PPh) for cross-coupling improve efficiency .
- Monitor reaction progress via TLC or GC-MS to terminate reactions at optimal conversion .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for thiophene-selenophene copolymers?
- Methodological Answer : Discrepancies in crystal phases (e.g., type-1 vs. type-2) arise from differing π-π stacking and side-chain packing. Use temperature-dependent wide-angle X-ray scattering (WAXS) to track phase transitions and STEM to image nanofiber formation. For example, low-M polyselenophenes stabilize type-2 phases due to reduced interchain interactions .
Q. How do frontier molecular orbitals (FMOs) influence the electronic properties of 2-(selenophene-2-yl)thiophene derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) predict HOMO-LUMO gaps and charge transfer efficiency. Selenium’s lower electronegativity vs. sulfur reduces bandgaps, enhancing conductivity. Validate computational results with cyclic voltammetry and UV-Vis-NIR spectroscopy .
Q. What mechanistic insights explain regioselectivity in electrophilic substitutions of thiophene-selenophene hybrids?
- Methodological Answer : Electrophilic attacks favor the α-position in thiophene due to resonance stabilization. For selenophene, the larger atomic radius of Se increases polarizability, directing substitution to the β-position. Use isotopic labeling (e.g., -NMR) or kinetic studies with Br/HSO to probe pathways .
Q. How can researchers address discrepancies in optical absorption data for thin-film vs. solution-phase samples?
- Methodological Answer : Solvent polarity and film morphology (e.g., crystallinity) alter aggregation-induced shifts. Compare solution spectra (dissolved in CHCl) with spin-coated films analyzed via AFM or grazing-incidence XRD. Annealing films at 100–150°C can reduce amorphous regions, sharpening absorption edges .
Key Recommendations for Experimental Design
- Controlled Crystallization : Use slow solvent evaporation (e.g., chloroform/hexane) to isolate pure type-2 phases .
- Mechanistic Probes : Employ -NMR to track selenophene reactivity in cross-coupling reactions .
- Data Validation : Cross-reference computational (DFT) and experimental (CV, UV-Vis) results to confirm electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
